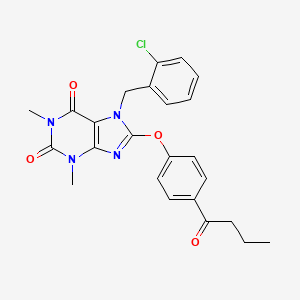![molecular formula C22H28N2O3 B6134070 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B6134070.png)
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a protein that is involved in the signaling pathways of immune cells.
作用机制
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide works by inhibiting the activity of BTK, a protein that is involved in the signaling pathways of immune cells. BTK is a key regulator of B-cell receptor (BCR) signaling, which is important for the activation and differentiation of B cells. By blocking BTK activity, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can prevent the activation of B cells and the production of autoantibodies, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of BCR signaling and the production of autoantibodies. In addition, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can also inhibit the activation of other immune cells, such as T cells, macrophages, and dendritic cells, which are involved in the inflammatory response. These effects can lead to the suppression of disease activity and improvement of clinical symptoms in autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is its specificity for BTK, which can minimize off-target effects and reduce toxicity. In addition, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has shown good pharmacokinetic properties, including high oral bioavailability and long half-life, which can facilitate its clinical development. However, one of the limitations of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is its potential for immunosuppression, which can increase the risk of infections and other adverse events.
未来方向
There are several future directions for the development of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide and other BTK inhibitors. One of the areas of interest is the identification of biomarkers that can predict response to BTK inhibitors and monitor disease activity in autoimmune diseases. Another area of interest is the combination of BTK inhibitors with other immunomodulatory agents, such as checkpoint inhibitors and cytokine blockers, to enhance their therapeutic efficacy. Finally, the development of BTK inhibitors for other indications, such as cancer and infectious diseases, is also an area of active research.
合成方法
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide involves several steps, including the reaction of 4-tert-butylphenol with 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group, and then coupling with 4-(4-morpholinyl)aniline. The final product is obtained through a series of purification steps, including crystallization and column chromatography.
科学研究应用
2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In these studies, 2-(4-tert-butylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has demonstrated potent anti-inflammatory and immunomodulatory effects, leading to the suppression of disease activity and improvement of clinical symptoms.
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)17-4-10-20(11-5-17)27-16-21(25)23-18-6-8-19(9-7-18)24-12-14-26-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBKANWADWZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6133996.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6134001.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6134007.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6134019.png)

![1-(2-methoxyphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6134029.png)

![2-cyano-N-(4-hydroxyphenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylamide](/img/structure/B6134035.png)
![N-cyclohexyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6134048.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B6134050.png)
![7-methyl-2-[(1-methyl-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6134064.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6134068.png)
![N-(2-hydroxy-5-methylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6134071.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6134083.png)